molecular formula C12H18N2O4 B2866820 2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid CAS No. 1856042-74-4

2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid

Cat. No.: B2866820
CAS No.: 1856042-74-4
M. Wt: 254.286
InChI Key: CKVRKVHTLXCZHA-UHFFFAOYSA-N
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Description

2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is an organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl group. The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine, which can further react to form various derivatives .

Scientific Research Applications

2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is unique due to its combination of a pyrazole ring and a butanoic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo selective deprotection and participate in various reactions makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-5-9(10(15)16)14-7-6-8(13-14)11(17)18-12(2,3)4/h6-7,9H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVRKVHTLXCZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=CC(=N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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